molecular formula C26H27ClN2O4S B4990243 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B4990243
M. Wt: 499.0 g/mol
InChI Key: DUAMYVRJJLPKCJ-UHFFFAOYSA-N
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Description

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, a chloro-substituted aniline, and an oxolan-2-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a benzene derivative, followed by reduction to form an aniline compound.

    Sulfonylation: The aniline derivative undergoes sulfonylation with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

    Substitution Reaction: The chloro-substituted aniline is then reacted with oxolan-2-ylmethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aniline moiety may also play a role in binding to biological receptors, modulating their function. The oxolan-2-ylmethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Mosapride: A benzamide derivative with similar structural features, used as a prokinetic agent.

    Cisapride: Another benzamide derivative with gastrointestinal motility-enhancing properties.

    Metoclopramide: A benzamide compound used as an antiemetic and prokinetic agent.

Uniqueness

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O4S/c1-19-9-14-22(27)16-25(19)29(34(31,32)24-7-3-2-4-8-24)18-20-10-12-21(13-11-20)26(30)28-17-23-6-5-15-33-23/h2-4,7-14,16,23H,5-6,15,17-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAMYVRJJLPKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NCC3CCCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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